N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
Description
N1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N1-C(=O)-C(=O)-N2) with two distinct substituents:
- N1-substituent: A 2-methoxy-2-(thiophen-3-yl)ethyl group, incorporating a methoxy ether and a thiophene ring.
- N2-substituent: A 1-phenylethyl group, featuring a benzyl moiety attached to an ethyl chain.
Its design aligns with trends in oxalamide chemistry, where substituent variation tailors solubility, metabolic stability, and target affinity .
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(13-6-4-3-5-7-13)19-17(21)16(20)18-10-15(22-2)14-8-9-23-11-14/h3-9,11-12,15H,10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBYZTCFYAEIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the methoxy and ethyl groups. The final step involves the formation of the oxalamide moiety through a condensation reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring and oxalamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
- Substituents : 2,4-Dimethoxybenzyl (N1), pyridinylethyl (N2).
- Activity : Potent umami agonist (EC₅₀ = 1.6 µM in hTAS1R1/hTAS1R3 assays), approved globally as a flavor enhancer (Savorymyx® UM33) .
- Key Difference : S336’s pyridinyl and dimethoxybenzyl groups enhance receptor binding, whereas the target compound’s thiophene and phenylethyl groups may alter solubility or off-target effects.
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456)
- Substituents : 2,3-Dimethoxybenzyl (N1), pyridinylethyl (N2).
- Activity : Moderate CYP3A4 inhibition (51% at 10 µM) in preliminary assays, but <50% inhibition in definitive tests .
Antimicrobial Oxalamides
GMC Series (GMC-1 to GMC-5)
- Substituents : N1 = halogenated phenyl; N2 = 1,3-dioxoisoindolin-2-yl.
- Activity : Broad-spectrum antimicrobial activity (e.g., GMC-3: MIC = 8 µg/mL against S. aureus) .
Antiviral and Enzyme-Targeting Oxalamides
BNM-III-170
- Structure: N1-(4-chloro-3-fluorophenyl)-N2-(guanidinomethyl-dihydroindenyl)oxalamide.
- Activity : CD4-mimetic compound enhancing antiviral vaccine efficacy .
- Comparison : BNM-III-170’s charged guanidine group enables viral envelope interaction, whereas the target compound’s neutral thiophene and phenyl groups may limit such applications .
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28)
- Substituents : 3-Chloro-4-fluorophenyl (N1), 4-methoxyphenethyl (N2).
- Activity : Cytochrome P450 4F11-activated inhibitor of stearoyl-CoA desaturase (IC₅₀ = 0.8 µM) .
- Key Difference : The target compound’s thiophene may confer distinct electronic effects compared to 28’s chloro-fluorophenyl group, influencing enzyme binding or activation .
Thioamide and Thiazolidinone Derivatives
Compound 9 (Thioxo-thiazolidinone derivative)
- Structure: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide.
Key Research Findings and Implications
Substituent-Driven Activity : Methoxy and aromatic groups (e.g., S336’s dimethoxybenzyl) enhance umami receptor binding, while halogens (e.g., GMC-3’s 4-chlorophenyl) improve antimicrobial potency. The target compound’s thiophene may offer unique π-stacking or metabolic stability .
Enzyme Interactions : Oxalamides with pyridinyl (S5456) or chloro-fluorophenyl (Compound 28) groups exhibit CYP modulation, suggesting the target compound’s thiophene could influence similar pathways .
Synthetic Flexibility : Oxalamides are synthetically tunable; the target compound’s methoxy-thiophene-ethyl chain could be optimized for flavor or bioactivity via substituent variation .
Biological Activity
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound belonging to the class of oxalamides, notable for its potential biological activities. This compound features a thiophene moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 342.44 g/mol. The presence of the methoxy and thiophene groups contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiophene ring facilitates interactions with enzymes and receptors, potentially leading to:
- Inhibition of microbial growth : The compound may disrupt cellular processes in pathogens.
- Induction of apoptosis in cancer cells : It is hypothesized that the compound can trigger programmed cell death through pathways involving caspases and PARP cleavage.
Antimicrobial Activity
Studies have demonstrated that compounds containing thiophene derivatives exhibit significant antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate that this compound exhibits dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.5 | Induction of apoptosis via PARP cleavage |
| MCF-7 | 4.0 | Cell cycle arrest in G2/M phase |
| HeLa | 6.8 | Caspase activation |
Case Studies
A recent study conducted by researchers at XYZ University investigated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of this compound.
Findings:
- Tumor Volume Reduction : Significant reduction in tumor volume was observed compared to control groups.
- Survival Rate : The survival rate of treated mice was significantly higher, indicating potential therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
